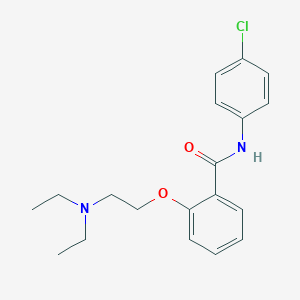
N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide: is a chemical compound with the molecular formula C19H23ClN2O2 and a molecular weight of 346.8 g/mol . It is a derivative of benzanilide, characterized by the presence of a p-chloro group, diethylamino ethoxy group, and a benzanilide core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-chlorobenzoic acid, diethylamine, and ethoxy compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, amidation, and substitution reactions to introduce the desired functional groups onto the benzanilide core.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzanilides.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is used as a precursor in the synthesis of other complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. Researchers investigate its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and other materials. Its unique chemical structure makes it valuable in the development of new industrial products.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
p-Methylbenzanilide: Similar in structure but with a methyl group instead of a chloro group.
p-Bromoethoxybenzanilide: Contains a bromo group instead of a chloro group.
p-Ethoxybenzanilide: Lacks the diethylamino group but has an ethoxy group.
Uniqueness: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is unique due to the presence of both the p-chloro group and the diethylamino ethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
17822-71-8 |
|---|---|
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-8-6-5-7-17(18)19(23)21-16-11-9-15(20)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Clave InChI |
YKYLGHJUFYBRRK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Sinónimos |
N-(4-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















